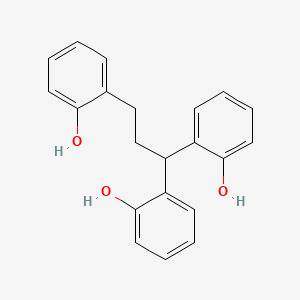

(1-Propanyl-3-ylidene)triphenol

Description

Triphenols are aromatic compounds with three hydroxyl groups attached to a benzene ring or linked through a central structure. These compounds are of significant interest in biochemistry, materials science, and pharmaceuticals due to their diverse reactivity, binding properties, and applications. Below, we compare this compound with structurally and functionally analogous triphenols based on available research.

Properties

CAS No. |

29036-21-3 |

|---|---|

Molecular Formula |

C21H20O3 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-[3,3-bis(2-hydroxyphenyl)propyl]phenol |

InChI |

InChI=1S/C21H20O3/c22-19-10-4-1-7-15(19)13-14-16(17-8-2-5-11-20(17)23)18-9-3-6-12-21(18)24/h1-12,16,22-24H,13-14H2 |

InChI Key |

CQOZJDNCADWEKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C2=CC=CC=C2O)C3=CC=CC=C3O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Propanyl-3-ylidene)triphenol typically involves the reaction of phenol derivatives with propanyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (1-Propanyl-3-ylidene)triphenol undergoes various chemical reactions, including:

- **Oxid

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triphenols

Structural Features and Substituent Effects

Triphenol derivatives vary in substituent placement and backbone architecture, which critically influence their properties:

Key Insight: The propanyl substituent in "(1-Propanyl-3-ylidene)triphenol" may enhance hydrophobicity or steric effects compared to gallate esters (C12-LG) or ethane-bridged triphenols (THPE).

Enzyme Interactions

- Yam Polyphenol Oxidase (PPO): Triphenols like phloroglucinol and pyrogallic acid exhibit low PPO activity compared to diphenols (e.g., catechol) .

Antimicrobial and Biofilm Inhibition

- Lauryl Gallate: Demonstrates dose-dependent inhibition of S. mutans biofilms (98% suppression at 98.98 µM) and reduces medium acidification . Propanyl-substituted triphenols could mimic this activity if hydrophobic chains enhance membrane disruption.

Anticancer Potential

- Terphenyllin Derivatives: Triphenol derivatives like CHNQD-00824 show cytotoxic activity via DNA damage and apoptosis induction . Structural similarities may position "this compound" as a candidate for anticancer screening.

Material Science and Environmental Performance

Solubility and Soil Retention

- Fulvic Acid (FA) Modification: Triphenol-PG conjugates reduce solubility in sandy soils, prolonging fertility effects . Propanyl substituents could similarly alter solubility profiles for agricultural applications.

Epoxy Resin Performance

- DEE–EP: A degradable epoxy resin derived from triphenol DEE exhibits superior Tg (glass transition temperature) and acid degradability compared to BPA-based resins .

Data Tables: Comparative Analysis

Table 1. Key Physicochemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.